1H-1,3-ベンゾジアゾール-5-スルホニルフルオリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

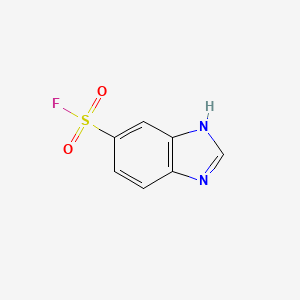

1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is a derivative of benzodiazole, featuring a sulfonyl fluoride group at the 5-position.

科学的研究の応用

1H-1,3-benzodiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:

作用機序

In terms of anticancer activity, benzimidazoles have been found to interact with various targets in cancer cells . The specific mode of action can vary depending on the specific benzimidazole compound and its substitutions . Some benzimidazoles have been found to inhibit the proliferation of cancer cells, while others have been found to induce apoptosis .

The pharmacokinetics of benzimidazoles can also vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the benzimidazole and any substitutions it may have .

The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the benzimidazole, which can in turn influence its absorption and distribution .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-benzodiazole-5-sulfonyl fluoride typically involves the reaction of 1H-1,3-benzodiazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of chlorosulfonic acid followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 1H-1,3-benzodiazole-5-sulfonyl fluoride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

化学反応の分析

Types of Reactions

1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in reactions with 1H-1,3-benzodiazole-5-sulfonyl fluoride include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving 1H-1,3-benzodiazole-5-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

類似化合物との比較

Similar Compounds

1H-1,3-benzodiazole-5-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride: Contains an additional oxo group, altering its chemical properties and reactivity.

Uniqueness

1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the sulfonyl fluoride group provides distinct chemical properties, making it valuable in various synthetic and research applications .

生物活性

1H-1,3-benzodiazole-5-sulfonyl fluoride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

1H-1,3-benzodiazole-5-sulfonyl fluoride is characterized by the presence of a sulfonyl fluoride functional group attached to a benzodiazole ring. This structure imparts unique reactivity and biological properties. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity.

The biological activity of 1H-1,3-benzodiazole-5-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic amino acid residues in proteins. This mechanism can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, thereby altering their function.

- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways and cellular responses.

Antimicrobial Activity

Research has shown that 1H-1,3-benzodiazole-5-sulfonyl fluoride exhibits significant antimicrobial properties. A study screened a series of sulfonyl fluorides against Trypanosoma brucei, revealing that several compounds had half-maximal effective concentrations (EC50) below 10 µM, indicating potent activity against this pathogen .

| Compound | EC50 (µM) | Selectivity (T. brucei vs. HeLa) |

|---|---|---|

| C-1 | < 1 | 12-fold |

| C-2 | < 10 | 66-fold |

This selectivity suggests that the compound could be developed into a therapeutic agent targeting specific infections without affecting human cells significantly.

Anticancer Properties

In addition to its antimicrobial effects, there is growing evidence supporting the anticancer potential of 1H-1,3-benzodiazole-5-sulfonyl fluoride. Its ability to inhibit serine hydrolases has been linked to the modulation of cancer-related pathways . For instance, proteomic studies demonstrated that this compound could significantly deplete specific proteins involved in cancer cell survival when tested in vitro.

Study on Trypanosoma brucei

A notable study focused on the identification of inhibitors for Trypanosoma brucei using a library of sulfonyl fluorides. The results indicated that certain derivatives of 1H-1,3-benzodiazole-5-sulfonyl fluoride showed remarkable selectivity and potency against the parasite compared to human cell lines . This research highlights the potential for developing targeted therapies for diseases like sleeping sickness.

Inhibition of Serine Hydrolases

Another investigation utilized chemical proteomics to explore how 1H-1,3-benzodiazole-5-sulfonyl fluoride interacts with serine hydrolases. The study found that this compound could effectively inhibit multiple serine hydrolases involved in critical metabolic pathways, suggesting its utility as a broad-spectrum inhibitor in various therapeutic contexts .

特性

IUPAC Name |

3H-benzimidazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJUHTRWDHIHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。